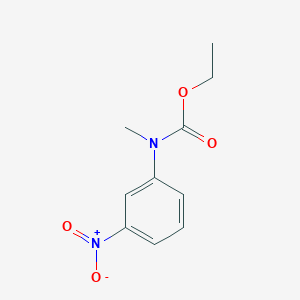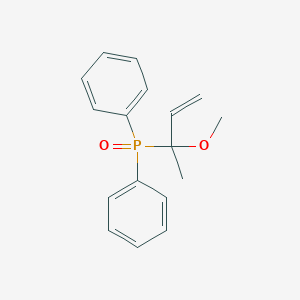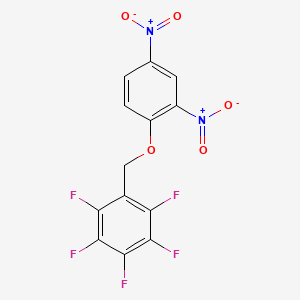
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- is a complex organic compound characterized by the presence of a benzene ring substituted with a 2,4-dinitrophenoxy group and five fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- typically involves the reaction of 2,4-dinitrofluorobenzene with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Amino Derivatives: Reduction of nitro groups results in the formation of amino derivatives.
Carboxylic Acids: Oxidation of the methyl group leads to the formation of carboxylic acids.
Applications De Recherche Scientifique
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Potential use in the design of drugs and therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The electron-deficient nitro groups facilitate nucleophilic attack, leading to substitution reactions.
Redox Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(2,4-dinitrophenoxy)-2-methoxy-4-methyl-: Similar structure but with a methoxy and methyl group instead of fluorine atoms.
1,3,5-tri(2,4-dinitrophenoxy)benzene: Contains three 2,4-dinitrophenoxy groups attached to a benzene ring.
Uniqueness
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- is unique due to the presence of five fluorine atoms, which significantly influence its chemical reactivity and physical properties. The combination of nitro groups and fluorine atoms makes it a versatile compound with distinct applications in various fields.
Propriétés
Numéro CAS |
87002-20-8 |
|---|---|
Formule moléculaire |
C13H5F5N2O5 |
Poids moléculaire |
364.18 g/mol |
Nom IUPAC |
1-[(2,4-dinitrophenoxy)methyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C13H5F5N2O5/c14-9-6(10(15)12(17)13(18)11(9)16)4-25-8-2-1-5(19(21)22)3-7(8)20(23)24/h1-3H,4H2 |
Clé InChI |
DZAZKWORJYRYBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



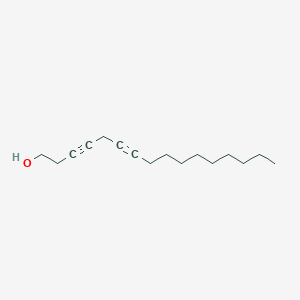
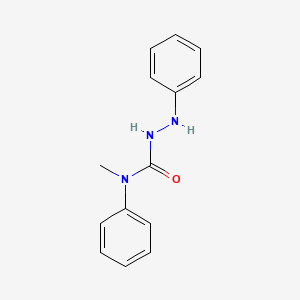
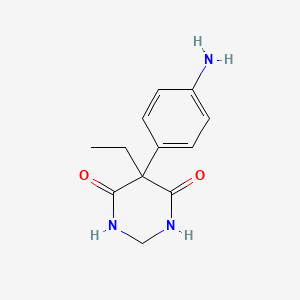




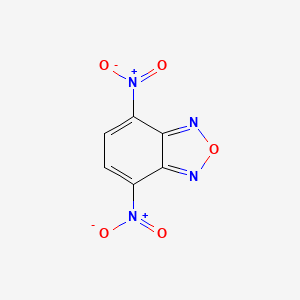
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
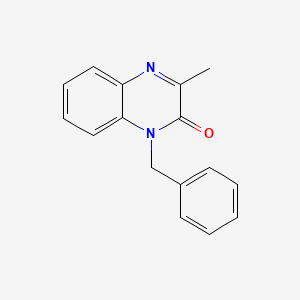
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
